molecular formula C6H9NO3 B1218546 N-Ethylmaleamic acid CAS No. 4166-67-0

N-Ethylmaleamic acid

Cat. No.: B1218546
CAS No.: 4166-67-0
M. Wt: 143.14 g/mol
InChI Key: HBQGCOWNLUOCBU-ARJAWSKDSA-N
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Description

N-Ethylmaleamic acid is an organic compound with the molecular formula C6H9NO3. It is a derivative of maleamic acid, where an ethyl group is attached to the nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Ethylmaleamic acid can be synthesized through the reaction of maleic anhydride with ethylamine. The reaction typically occurs in an organic solvent such as tetrahydrofuran (THF) under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions: N-Ethylmaleamic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form N-ethylmaleimide.

    Reduction: Reduction reactions can convert it into N-ethylsuccinamic acid.

    Substitution: It can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products:

    Oxidation: N-ethylmaleimide.

    Reduction: N-ethylsuccinamic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-Ethylmaleamic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Research on this compound includes its potential use in drug development and as a biochemical probe.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Ethylmaleamic acid involves its interaction with various molecular targets. It can act as an inhibitor of enzymes by modifying cysteine residues in proteins. This modification can alter the protein’s structure and function, leading to various biological effects. The compound can also participate in signal transduction pathways and affect cellular processes.

Comparison with Similar Compounds

  • N-Methylmaleamic acid
  • N-Propylmaleamic acid
  • N-Butylmaleamic acid

Comparison: N-Ethylmaleamic acid is unique due to its specific ethyl group, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.

Properties

CAS No.

4166-67-0

Molecular Formula

C6H9NO3

Molecular Weight

143.14 g/mol

IUPAC Name

(Z)-4-(ethylamino)-4-oxobut-2-enoic acid

InChI

InChI=1S/C6H9NO3/c1-2-7-5(8)3-4-6(9)10/h3-4H,2H2,1H3,(H,7,8)(H,9,10)/b4-3-

InChI Key

HBQGCOWNLUOCBU-ARJAWSKDSA-N

SMILES

CCNC(=O)C=CC(=O)O

Isomeric SMILES

CCNC(=O)/C=C\C(=O)O

Canonical SMILES

CCNC(=O)C=CC(=O)O

Key on ui other cas no.

4166-67-0

Pictograms

Corrosive

Synonyms

N-ethylmaleamic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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